![molecular formula C26H21ClN4 B2948091 N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-01-5](/img/structure/B2948091.png)

N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

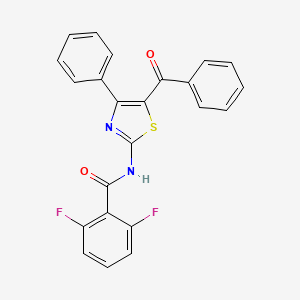

N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H21ClN4 and its molecular weight is 424.93. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A method for synthesizing derivatives of pyrrolo[2,3-d]pyrimidin-4-amine through facile synthesis and docking studies showcases the chemical's relevance in drug discovery and molecular docking experiments. This underscores its potential in the design of new therapeutic agents by understanding molecular interactions (Bommeraa et al., 2019).

- Research on the synthesis of derivatives via iminophosphorane points to the versatility of pyrimidine derivatives in synthetic organic chemistry, indicating the potential for creating a variety of biologically active compounds (Liu et al., 2006).

Antimicrobial and Antitumor Activities

- The exploration of antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole, including related pyrimidin-4-amine compounds, highlights the significance of these chemicals in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Biological Evaluations

- Studies on Schiff bases and 2-azetidinones of isonocotinyl hydrazone, which share a structural motif with the target compound, suggest potential antidepressant and nootropic activities, opening avenues for research into central nervous system disorders (Thomas et al., 2016).

Advanced Material Applications

- Research into the antimicrobial additive based on pyrimidine derivative incorporated into surface coatings and printing ink suggests applications in material science, particularly in creating surfaces with antimicrobial properties, which is crucial for healthcare and food industry applications (El‐Wahab et al., 2015).

Nonlinear Optical (NLO) Properties

- The investigation into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives demonstrates the potential of pyrimidine-based compounds in optoelectronics and NLO applications, which are critical for developing advanced materials for electronic and photonic devices (Hussain et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain ofMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and free radicals, which can increase dramatically under cellular damage .

Pharmacokinetics

It’s worth noting that the most potent derivative of a similar compound series has a clogp value less than 4 and a molecular weight less than 400, suggesting that it is likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4/c1-18-10-12-22(13-11-18)31-16-23(20-7-3-2-4-8-20)24-25(29-17-30-26(24)31)28-15-19-6-5-9-21(27)14-19/h2-14,16-17H,15H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVDCEYIUUXMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)

![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)

![1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride](/img/structure/B2948016.png)

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)